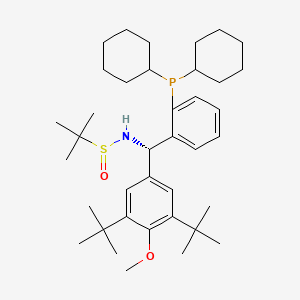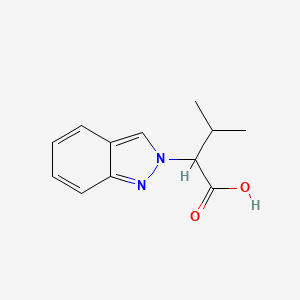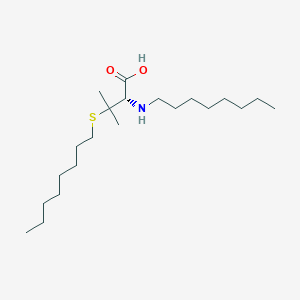
n,s-Dioctyl-(d)-penicillamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valine, N-octyl-3-(octylthio)- is a complex organic compound with the molecular formula C21H43NO2S. It consists of 43 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a carboxylic acid group, a secondary amine group, a hydroxyl group, and a sulfide group .
Méthodes De Préparation
The synthesis of D-Valine, N-octyl-3-(octylthio)- involves several steps, typically starting with the preparation of D-Valine. The N-octyl-3-(octylthio) group is then introduced through a series of reactions involving various reagents and catalysts. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, temperature control, and purification techniques such as chromatography . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
D-Valine, N-octyl-3-(octylthio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
D-Valine, N-octyl-3-(octylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: It is used in studies of protein synthesis and enzyme activity. The presence of D-Valine, an essential amino acid, makes it a valuable tool for understanding biochemical pathways.
Medicine: It is used in pharmaceutical development as a potential agent for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of D-Valine, N-octyl-3-(octylthio)- involves its interaction with specific molecular targets and pathways. The presence of the D-Valine moiety allows it to interact with enzymes involved in protein synthesis, while the N-octyl-3-(octylthio) group allows it to interact with other molecular targets. These interactions can lead to changes in enzyme activity, protein function, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
D-Valine, N-octyl-3-(octylthio)- can be compared with other similar compounds, such as:
L-Valine, N-octyl-3-(octylthio)-: This compound has a similar structure but contains the L-isomer of valine instead of the D-isomer. This difference can lead to changes in its biological activity and interactions with molecular targets.
D-Valine, N-decyl-3-(decylthio)-: This compound has a similar structure but contains longer alkyl chains. This difference can lead to changes in its chemical properties and reactivity.
D-Valine, N-octyl-3-(methylthio)-: This compound has a similar structure but contains a methylthio group instead of an octylthio group.
Propriétés
Formule moléculaire |
C21H43NO2S |
|---|---|
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(octylamino)-3-octylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H43NO2S/c1-5-7-9-11-13-15-17-22-19(20(23)24)21(3,4)25-18-16-14-12-10-8-6-2/h19,22H,5-18H2,1-4H3,(H,23,24)/t19-/m0/s1 |
Clé InChI |
XNUOJIFSUVIANV-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCN[C@@H](C(=O)O)C(C)(C)SCCCCCCCC |
SMILES canonique |
CCCCCCCCNC(C(=O)O)C(C)(C)SCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)
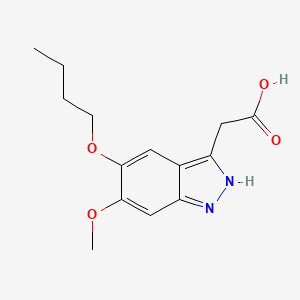
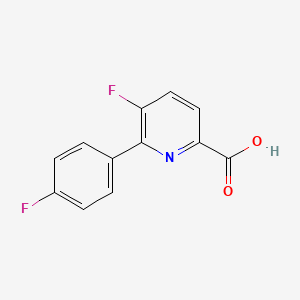
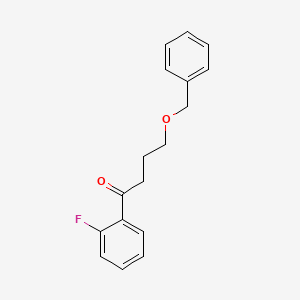
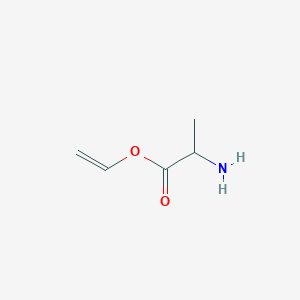
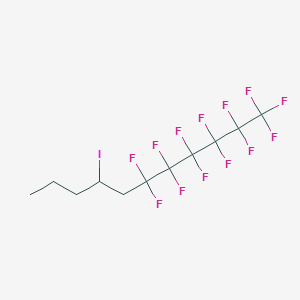
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)

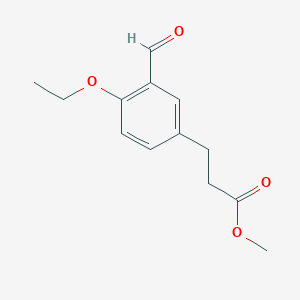
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)

